Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate

Description

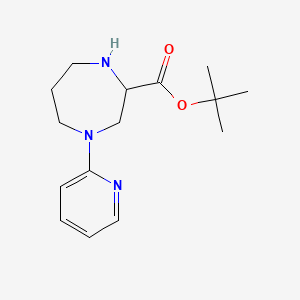

Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a pyridin-2-yl group at position 4 and a tert-butyl carboxylate ester at position 2. Its molecular formula is C₁₈H₂₆N₃O₂, with a molecular weight of 316.42 g/mol (inferred from structural analogs in –5). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly as intermediates in the synthesis of kinase inhibitors or GPCR-targeting agents. The tert-butyl ester group enhances solubility in organic solvents and acts as a protective moiety during synthetic modifications.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 4-pyridin-2-yl-1,4-diazepane-2-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)12-11-18(10-6-9-16-12)13-7-4-5-8-17-13/h4-5,7-8,12,16H,6,9-11H2,1-3H3 |

InChI Key |

CTFYWBVROSDOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(CCCN1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Alkylation for Diazepane Core Formation

The construction of the 1,4-diazepane ring often begins with a diamine and a dihalide precursor. A representative procedure involves reacting N-Boc-protected ethylenediamine with 1,3-dibromopropane under basic conditions.

Procedure :

A solution of tert-butyl (2-aminoethyl)carbamate (Boc-protected ethylenediamine, 4 mmol) and 1,3-dibromopropane (4.4 mmol) in anhydrous dichloromethane is treated with triethylamine (12 mmol) at 0°C. The mixture is warmed to room temperature and stirred for 18 hours. After aqueous workup and purification via silica gel chromatography, tert-butyl 1,4-diazepane-2-carboxylate is obtained as a colorless oil.

Key Considerations :

- Solvent Choice : Polar aprotic solvents like dichloromethane or DMF enhance reaction rates by stabilizing transition states.

- Boc Protection : The tert-butyloxycarbonyl (Boc) group ensures chemoselective alkylation at the primary amine, preventing over-alkylation.

Buchwald-Hartwig Amination for Pyridin-2-yl Functionalization

Installing the pyridin-2-yl group at position 4 of the diazepane ring is efficiently achieved via palladium-catalyzed C–N coupling. This method leverages 2-bromopyridine and the secondary amine of the diazepane intermediate.

Reaction Conditions :

| Component | Quantity/Details |

|---|---|

| tert-Butyl 1,4-diazepane-2-carboxylate | 0.67 mmol |

| 2-Bromopyridine | 2.02 mmol |

| Palladium Catalyst | Pd(PPh₃)₄ (0.05 mmol) |

| Base | Na₂CO₃ (5.38 mmol) |

| Solvent System | Toluene:Ethanol (2:1 v/v) |

| Temperature | 80°C, 4.5 hours |

| Yield | 93% |

Mechanistic Insights :

The reaction proceeds via oxidative addition of 2-bromopyridine to Pd(0), followed by coordination of the diazepane’s amine and reductive elimination to form the C–N bond. The tert-butyl carboxylate remains intact under these conditions due to its orthogonal stability to both basic and Pd-mediated environments.

Suzuki-Miyaura Cross-Coupling for Boron-Mediated Functionalization

While less direct, Suzuki coupling offers an alternative route by introducing a boronic ester intermediate at position 4 of the diazepane, followed by coupling with 2-bromopyridine.

Representative Protocol :

- Boronic Ester Synthesis :

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-diazepane-2-carboxylate is prepared via Miyaura borylation of a triflate precursor using bis(pinacolato)diboron and Pd(dppf)Cl₂. - Coupling with 2-Bromopyridine :

The boronic ester (1.81 mmol), 2-bromopyridine (2.02 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (5.38 mmol) in toluene:ethanol (2:1) are heated at 80°C for 4.5 hours.

Advantages :

- Functional Group Tolerance : The Boc group remains stable under Suzuki conditions.

- Scalability : This method has been demonstrated on gram-scale with consistent yields.

Reductive Amination for Diazepane-Pyridine Conjugation

For laboratories without access to palladium catalysts, reductive amination provides a viable albeit lower-yielding pathway. This method condenses 2-pyridinecarboxaldehyde with tert-butyl 1,4-diazepane-2-carboxylate in the presence of a reducing agent.

Experimental Details :

- Substrates : 2-Pyridinecarboxaldehyde (1.1 equiv), tert-butyl 1,4-diazepane-2-carboxylate (1.0 equiv).

- Reducing Agent : Sodium triacetoxyborohydride (1.5 equiv) in dichloroethane.

- Yield : ~65–70% after chromatography.

Limitations :

- Steric Hindrance : The bulky tert-butyl group impedes imine formation, necessitating extended reaction times (24–48 hours).

- Byproducts : Over-reduction to secondary amines or aldol condensation byproducts may occur.

Comparative Analysis of Methodologies

The table below summarizes the efficiency, scalability, and practicality of each method:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-fungal activities

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate with analogous 1,4-diazepane derivatives, focusing on structural variations, molecular properties, and functional group influences:

Key Observations :

- Substituent Effects: Pyridin-2-yl (target compound) vs. chloro-methylpyrimidinyl : The pyridine ring offers hydrogen-bonding capability, while the chloro-pyrimidine group introduces electrophilic reactivity. Cyclopropane : The cyclopropylmethyl group provides rigidity, which may enhance binding affinity in hydrophobic pockets of target proteins.

Synthetic Utility :

- The chloro-pyrimidine analog may mimic ATP-binding motifs in kinase domains.

Biological Activity

Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 936368-68-2

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound has been shown to modulate the activity of specific receptors and enzymes, influencing several biochemical pathways. Notably, its structural features allow it to bind effectively to neurotransmitter receptors, which may contribute to its pharmacological effects.

Biological Activities

- Antimicrobial Activity :

-

Neuropharmacological Effects :

- The compound has been investigated for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Research indicates that it may act as a partial agonist, which could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

- Anti-inflammatory Properties :

Study on Antimycobacterial Activity

In a study published in RSC Advances, researchers synthesized various diazepane derivatives and evaluated their activity against Mycobacterium tuberculosis. This compound was highlighted for its promising antimicrobial profile, with IC50 values indicating potent inhibition of bacterial growth .

Neuropharmacology Research

Another research effort focused on the structure-activity relationship (SAR) of pyridine-based diazepanes. This compound was found to enhance cholinergic transmission in vitro, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.